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Compound of Interest

Compound Name:
4-chloro-6-fluoro-2H-chromene-3-

carbaldehyde

Cat. No.: B034391 Get Quote

An In-depth Technical Guide on the Characterization of 4-chloro-6-fluoro-2H-chromene-3-
carbaldehyde.

For Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Specific experimental data for 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde is

not extensively available in public literature. This guide is therefore based on established

principles of organic chemistry and extrapolated data from structurally analogous compounds.

The provided protocols and expected data serve as a foundational reference for researchers

synthesizing and characterizing this or similar molecules.

Introduction
Substituted chromene scaffolds are of significant interest in medicinal chemistry and drug

discovery due to their wide range of biological activities, including anticancer, anti-inflammatory,

and antimicrobial properties. The compound 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde
incorporates several key pharmacophores: a chromene nucleus, a reactive aldehyde group,

and halogen substituents (chloro and fluoro) that can modulate its physicochemical and

biological properties. This document provides a comprehensive guide to its synthesis,

characterization, and potential biological significance.

Predicted Physicochemical Properties
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A summary of the predicted physicochemical properties for 4-chloro-6-fluoro-2H-chromene-3-
carbaldehyde is presented below. These values are computationally estimated and await

experimental verification.

Property Predicted Value

Molecular Formula C₁₀H₆ClFO₂

Molecular Weight 212.61 g/mol

Exact Mass 212.0044

LogP 2.5 - 3.0

Hydrogen Bond Donors 0

Hydrogen Bond Acceptors 2

Appearance Expected to be a pale yellow to white solid

Synthesis Pathway
The most probable synthetic route to 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde is via

the Vilsmeier-Haack formylation of a 4-chloro-6-fluoro-2H-chromene precursor. This reaction

uses a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce an

aldehyde group at the C3 position of the chromene ring.
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Synthesis Workflow

4-chloro-6-fluoro-2H-chromene

Vilsmeier-Haack Formylation

Vilsmeier Reagent (POCl3, DMF)

Aqueous Workup & Purification

4-chloro-6-fluoro-2H-chromene-3-carbaldehyde

Click to download full resolution via product page

Caption: Synthetic workflow for 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde.

Experimental Protocol: Synthesis
Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂ or Ar), cool

anhydrous dimethylformamide (DMF, 3 equivalents) to 0°C.
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Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.2 equivalents) dropwise to

the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes at 0°C to form

the Vilsmeier reagent.

Addition of Chromene: Dissolve the starting material, 4-chloro-6-fluoro-2H-chromene (1

equivalent), in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this

solution dropwise to the Vilsmeier reagent.

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-70°C.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Quenching and Workup: Once the reaction is complete, cool the mixture to 0°C and carefully

quench by pouring it onto crushed ice containing sodium acetate or a saturated sodium

bicarbonate solution.

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM

(3 x 50 mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by

column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure

4-chloro-6-fluoro-2H-chromene-3-carbaldehyde.

Spectroscopic Characterization
The identity and purity of the synthesized compound would be confirmed using a suite of

spectroscopic techniques. The expected data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Expected Data in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity & Assignment

~9.8 - 10.2 (s, 1H, -CHO)

~7.5 - 7.7 (dd, 1H, Ar-H at C5)

~7.0 - 7.2 (m, 2H, Ar-H at C7, C8)

~5.0 - 5.2 (s, 2H, -OCH₂)

¹³C NMR (Expected Data in CDCl₃, 100

MHz)

Chemical Shift (δ, ppm) Assignment

~188 - 192 Aldehyde Carbon (-CHO)

~155 - 160 C-F (Aromatic)

~148 - 152 Aromatic C-O

~115 - 135 Other Aromatic & Olefinic Carbons

~110 - 115 C3-CHO

~65 - 70 Methylene Carbon (-OCH₂)

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Expected IR Absorption Bands (cm⁻¹)

Wavenumber (cm⁻¹) Functional Group Assignment

~2820, ~2720 C-H stretch (Aldehyde)

~1680 - 1700 C=O stretch (Conjugated Aldehyde)

~1600 - 1620 C=C stretch (Olefinic)

~1450 - 1580 C=C stretch (Aromatic)

~1200 - 1250 C-O-C stretch (Aryl ether)

~1100 - 1150 C-F stretch (Aromatic)

~700 - 800 C-Cl stretch

Mass Spectrometry (MS)
Expected Mass Spectrometry Data (ESI-MS)

m/z Value Assignment

~213.0123 [M+H]⁺ (Calculated for C₁₀H₇ClFO₂⁺)

~235.9942 [M+Na]⁺ (Calculated for C₁₀H₆ClFO₂Na⁺)

Note: The presence of chlorine would result in a

characteristic M+2 isotopic peak with an

intensity ratio of approximately 3:1.

Potential Biological Activity and Signaling Pathways
Many chromene derivatives are known to exhibit potent anticancer activity by interfering with

critical cellular signaling pathways. One of the most frequently implicated pathways is the

PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

It is plausible that 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde could act as an inhibitor

within this pathway.
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Receptor Tyrosine
Kinase (RTK)

PI3K

PIP3

PIP2

Akt

mTOR

Cell Growth &
Proliferation

4-chloro-6-fluoro-
2H-chromene-3-carbaldehyde

Click to download full resolution via product page

Caption: Potential inhibition of the PI3K/Akt signaling pathway.
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The aldehyde functional group can potentially form covalent bonds with nucleophilic residues

(like cysteine) in the active sites of kinases such as PI3K or Akt, leading to irreversible

inhibition. The chloro and fluoro substituents can enhance binding affinity and cell permeability.

Experimental Protocol: Kinase Inhibition Assay
Assay Setup: Use a commercially available kinase assay kit (e.g., ADP-Glo™) for PI3K or

Akt.

Reagent Preparation: Prepare a stock solution of the test compound (4-chloro-6-fluoro-2H-
chromene-3-carbaldehyde) in DMSO. Serially dilute the compound to obtain a range of

concentrations.

Kinase Reaction: In a 96-well plate, add the kinase, its specific substrate, and ATP. Add the

test compound at various concentrations. Include a positive control (known inhibitor) and a

negative control (DMSO vehicle).

Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for a specified

time (e.g., 60 minutes).

Signal Detection: Add the detection reagent (e.g., ADP-Glo™ reagent) to stop the kinase

reaction and measure the generated signal (luminescence) using a plate reader.

Data Analysis: Calculate the percentage of kinase activity relative to the negative control.

Plot the percentage inhibition against the compound concentration and determine the IC₅₀

value by fitting the data to a dose-response curve.

To cite this document: BenchChem. [4-chloro-6-fluoro-2H-chromene-3-carbaldehyde
characterization]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b034391#4-chloro-6-fluoro-2h-chromene-3-
carbaldehyde-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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